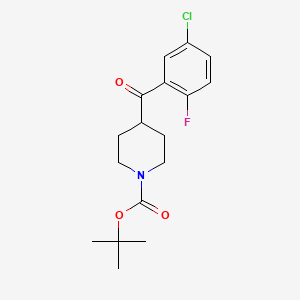

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H21ClFNO3 . It is a derivative of piperidine, featuring a tert-butyl ester group and a chloro-fluoro benzoyl moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate typically involves the following steps:

Piperidine Derivation: Piperidine is reacted with chloro-fluoro benzoyl chloride under controlled conditions to form the piperidine derivative.

Esterification: The resulting piperidine derivative is then treated with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is continuously monitored, and the product is purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidine moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like hydroxylamine (NH2OH) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Piperidine derivatives and amine compounds.

Substitution Products: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

- Molecular Formula: C17H21ClFNO3

- Molecular Weight: 341.81 g/mol

- Purity: 95% .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Neurological Applications

Due to its structural similarity to known psychoactive compounds, this compound has been evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may influence serotonin and dopamine pathways, making it a candidate for further research in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.45 | |

| Antibacterial | Staphylococcus aureus | 0.24 | |

| Antibacterial | Escherichia coli | 3.9 |

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine Substitution | Increased membrane permeability | |

| Chlorine Substitution | Enhanced binding affinity |

Case Study 1: Anticancer Efficacy

In a recent study, a series of compounds based on this compound were synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, particularly in breast cancer models. The study emphasized the importance of structural optimization for improving therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound and its derivatives. The screening involved minimum inhibitory concentration assays against several bacterial strains, revealing promising results that support further development into clinical applications for treating bacterial infections .

Wirkmechanismus

The mechanism by which tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and biological activity. This combination of substituents provides distinct chemical properties compared to similar compounds.

Biologische Aktivität

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate (CAS: 1228631-50-2) is a synthetic compound that belongs to the piperidine class, characterized by its unique structure featuring both chloro and fluoro substituents on the benzoyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis.

- Molecular Formula : C17H21ClFNO3

- Molecular Weight : 341.81 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95%

Synthesis

The synthesis of this compound involves several key steps:

- Piperidine Derivation : Piperidine reacts with 5-chloro-2-fluorobenzoyl chloride under controlled conditions.

- Esterification : The resulting piperidine derivative is treated with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The specific mechanisms may vary depending on the biological context and target interactions:

- Receptor Interaction : It may act on specific receptors modulating cellular responses.

- Enzyme Inhibition : Potentially inhibits enzymes that play crucial roles in metabolic pathways or disease progression .

Pharmacological Potential

Research indicates that this compound could serve as a precursor for pharmaceuticals targeting various conditions, particularly due to its structural features that enhance binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research suggests that derivatives of piperidine can exhibit neuroprotective properties, potentially offering therapeutic strategies for neurodegenerative diseases .

- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | Chlorine substituent | Anticancer properties |

| Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | Fluorine substituent | Neuroprotective effects |

| Tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | Chloro and fluoro substituents | Antimicrobial activity |

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVISJLRELDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678320 | |

| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228631-50-2 | |

| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.